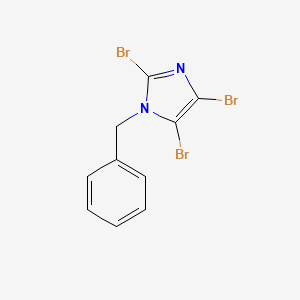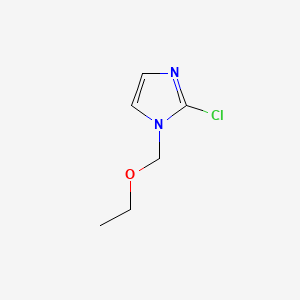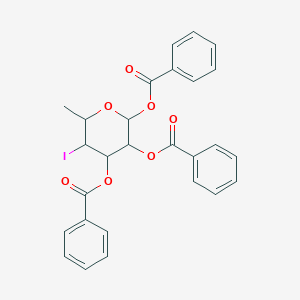
(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate” is a chemical compound with the molecular formula C27H23IO7 and a molecular weight of 586.4 g/mol1. It’s primarily used as an intermediary for the synthesis of certain antiviral drugs, specifically those combating HIV and Herpes2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized through various methods including bromination, benzyl protection, and halogen exchange reactions3.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, it can be inferred from its molecular formula C27H23IO71.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, related compounds have been involved in reactions such as Suzuki coupling and Ullmann coupling3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, its molecular formula is C27H23IO7 and it has a molecular weight of 586.4 g/mol1.Aplicaciones Científicas De Investigación
Radiotracer Synthesis for Imaging
A study by Gao et al. (2018) discussed the synthesis of carbon-11-labeled CK1 inhibitors, potentially used as PET radiotracers for imaging in Alzheimer's disease. Although not directly related to the specific compound , this research demonstrates the broader context of synthesizing radiolabeled compounds for medical imaging and diagnostics, highlighting the importance of such chemical syntheses in developing tools for neurological disease investigations (Gao, Wang, & Zheng, 2018).
Plant Glucosylation Reactions
Lim et al. (2002) investigated the activity of Arabidopsis glycosyltransferases toward benzoates, including their role in the glucosylation of various benzoic acids. This study provides insights into how plants metabolize benzoate compounds, which could have implications for understanding the metabolic pathways of similar compounds, including the one (Lim et al., 2002).
Investigation of Mesomorphic Properties
Research by Milewska et al. (2015) on chiral benzoates and fluorobenzoates revealed their mesomorphic properties, including the observation of antiferroelectric smectic phases and direct transitions from antiferroelectric to isotropic phases. These findings contribute to the understanding of liquid crystalline behaviors in benzoate derivatives, which could extend to the study of "(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate" and its potential applications in liquid crystal displays or other technologies (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. However, related compounds have been classified as Acute Tox. 3 Oral - Aquatic Chronic 44.
Direcciones Futuras
The future directions of this compound are not explicitly mentioned in the search results. However, given its use as an intermediary for the synthesis of antiviral drugs2, it could potentially be used in the development of new treatments for viral diseases.
Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propiedades
IUPAC Name |
(2,3-dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23IO7/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBWMMOQMFEMPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23IO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

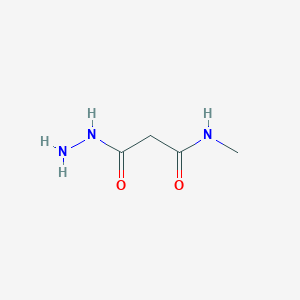
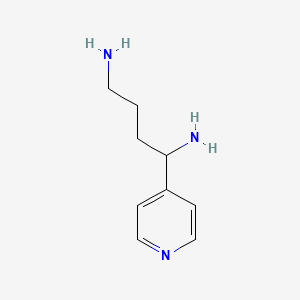
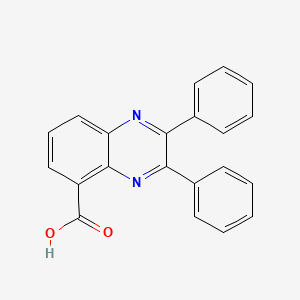

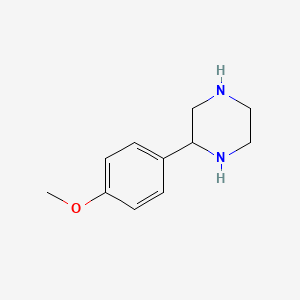
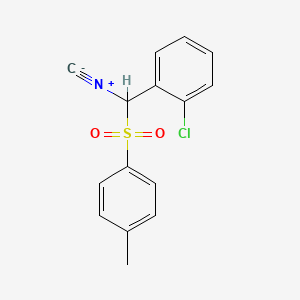
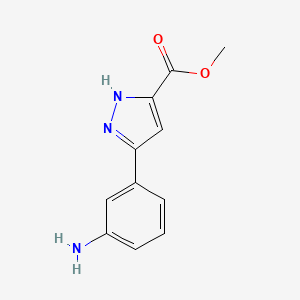
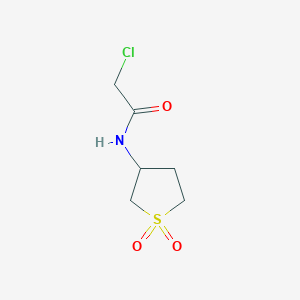
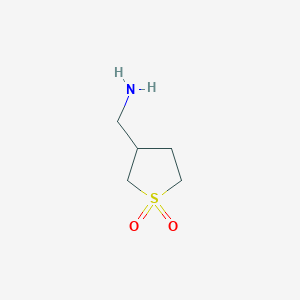
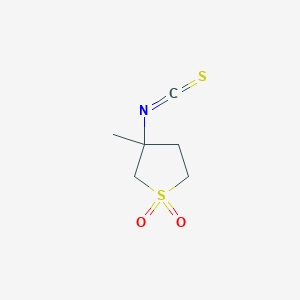
![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)
